molecular formula C16H17NO2 B5801121 N-(4-methoxyphenyl)-2,5-dimethylbenzamide CAS No. 701218-61-3

N-(4-methoxyphenyl)-2,5-dimethylbenzamide

Numéro de catalogue B5801121
Numéro CAS: 701218-61-3
Poids moléculaire: 255.31 g/mol
Clé InChI: RDMGRKBFHGUQEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxyphenyl)-2,5-dimethylbenzamide, also known as Afatinib, is a small molecule drug that acts as an irreversible inhibitor of epidermal growth factor receptor (EGFR) family of tyrosine kinases. Afatinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.

Mécanisme D'action

N-(4-methoxyphenyl)-2,5-dimethylbenzamide irreversibly binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling proteins. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been shown to have potent antitumor activity in preclinical models of NSCLC, breast cancer, and head and neck cancer. In clinical trials, N-(4-methoxyphenyl)-2,5-dimethylbenzamide has demonstrated significant improvement in progression-free survival and overall survival in patients with EGFR-mutant NSCLC. However, the drug has also been associated with adverse effects, such as diarrhea, rash, and stomatitis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-methoxyphenyl)-2,5-dimethylbenzamide is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR signaling in cancer biology. However, the irreversible nature of its inhibition may limit its usefulness in certain experimental settings. In addition, the drug's adverse effects may also limit its use in certain in vitro and in vivo assays.

Orientations Futures

Future research on N-(4-methoxyphenyl)-2,5-dimethylbenzamide should focus on identifying biomarkers that can predict response to the drug in different cancer types. In addition, combination therapies involving N-(4-methoxyphenyl)-2,5-dimethylbenzamide and other targeted agents or immunotherapies should be explored to improve treatment outcomes and minimize toxicities. Finally, the development of new EGFR inhibitors with improved selectivity and efficacy may also be a promising avenue for future research.

Méthodes De Synthèse

The synthesis of N-(4-methoxyphenyl)-2,5-dimethylbenzamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-4-aminobenzamide in the presence of a base to form the desired product, N-(4-methoxyphenyl)-2,5-dimethylbenzamide.

Applications De Recherche Scientifique

N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various types of cancer, including NSCLC, breast cancer, and head and neck cancer. In vitro and in vivo studies have shown that N-(4-methoxyphenyl)-2,5-dimethylbenzamide inhibits the growth and proliferation of cancer cells by blocking the EGFR signaling pathway.

Propriétés

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)16(18)17-13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMGRKBFHGUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358932
Record name N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,5-dimethylbenzamide

CAS RN

701218-61-3
Record name N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.